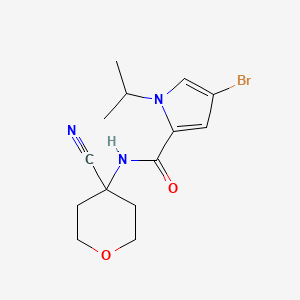

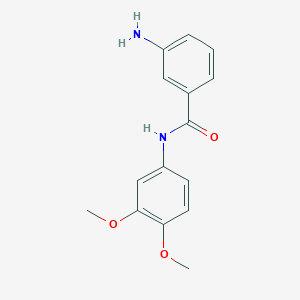

3-氨基-N-(3,4-二甲氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Amino-N-(3,4-dimethoxyphenyl)benzamide” is a crucial building block of many drug candidates . It has a molecular formula of C15H16N2O and an average mass of 240.300 Da .

Synthesis Analysis

The synthesis of “3-Amino-N-(3,4-dimethoxyphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Amino-N-(3,4-dimethoxyphenyl)benzamide” include the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .科学研究应用

超支化芳香族聚酰亚胺合成

对超支化芳香族聚酰亚胺开发的研究提出了一个值得注意的应用,涉及与 3-氨基-N-(3,4-二甲氧基苯基)苯甲酰胺相关的化学结构。Yamanaka、Jikei 和 Kakimoto (2000) 的研究探索了从 3,5-二甲氧基苯酚开始的异构混合物制备超支化聚酰胺酸甲酯前体的过程。然后利用这些前体来制备超支化芳香族聚酰亚胺,它们在普通有机溶剂中表现出溶解性,并且由于其热稳定性和分子量特性而在材料科学中具有重要的应用 (Yamanaka, Jikei, & Kakimoto, 2000)。

抗惊厥活性

Robertson 等人在 1987 年进行的一项研究探讨了与 3-氨基-N-(3,4-二甲氧基苯基)苯甲酰胺在结构上相似的化合物的抗惊厥活性,证明了其在几种动物模型中的疗效。该化合物在口服后,在对抗小鼠的最大电休克 (MES) 诱发的癫痫发作方面显示出显着的潜力。这项研究突出了该化合物的药理潜力及其代谢特性,包括快速 N-乙酰化,这可能为开发新的抗惊厥疗法提供信息 (Robertson et al., 1987)。

有机合成中的 Bischler-Napieralski 反应

Browne、Skelton 和 White (1981) 对 N-(4-芳基-4-羟基丁基)苯甲酰胺的 Bischler-Napieralski 反应的研究导致了 3-芳基亚甲基-4,5-二氢-3H-吡咯的合成,其中包括使用 3,4-二甲氧基苯基衍生物。这项研究为有机合成领域做出了贡献,提供了对环化反应和所得化合物的结构分析的见解。此类研究对于合成具有潜在药物和材料科学应用的新型有机化合物至关重要 (Browne, Skelton, & White, 1981)。

有机可溶性聚酰胺的开发

Bera 等人 (2012) 对由半氟化芳香族二胺(包括 3,4-二甲氧基苯基衍生物)合成有机可溶性聚酰胺的研究突出了这些化学结构在创造具有增强溶解性和热性能的材料方面的多功能性。这些聚酰胺在各种有机溶剂中表现出良好的溶解性、高分子量以及有希望的机械和热性能,突出了它们在先进材料应用方面的潜力 (Bera et al., 2012)。

作用机制

Target of Action

It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .

Biochemical Pathways

The compound is a crucial raw material and intermediate in the synthesis of many drug candidates , suggesting that it may be involved in a variety of biochemical pathways.

Result of Action

Given its role as a crucial building block of many drug candidates , it is likely that the compound has significant effects at the molecular and cellular levels.

Action Environment

It is known that the compound is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be optimized for maximum yield and selectivity .

属性

IUPAC Name |

3-amino-N-(3,4-dimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-7-6-12(9-14(13)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKFTKPJXGZWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-8-((3-chloro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2824102.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824113.png)

![4-[(4-Chloro-3-nitro-1H-pyrazol-1-YL)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2824120.png)

![N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2824121.png)

![2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2824122.png)